![molecular formula C14H10ClNO4 B5739716 3-nitrobenzyl 2-chlorobenzoate](/img/structure/B5739716.png)
3-nitrobenzyl 2-chlorobenzoate
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Overview
Description
3-nitrobenzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzene and is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
3-nitrobenzyl 2-chlorobenzoate has numerous scientific research applications. It is commonly used as a photosensitive protecting group for carboxylic acids in organic synthesis. It is also used in the synthesis of complex natural products and pharmaceuticals. In addition, 3-nitrobenzyl 2-chlorobenzoate is used in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-chlorobenzoate involves the photochemical release of the protecting group. When exposed to UV light, the nitro group in the 3-nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of the protecting group and the release of the carboxylic acid. This mechanism is widely used in organic synthesis to selectively remove protecting groups from carboxylic acids.
Biochemical and Physiological Effects
3-nitrobenzyl 2-chlorobenzoate has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature and is only used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-nitrobenzyl 2-chlorobenzoate in laboratory experiments is its high selectivity and efficiency in releasing carboxylic acids. This compound is also easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 3-nitrobenzyl 2-chlorobenzoate is its sensitivity to light and air, which can cause degradation and affect the accuracy of the results.
Future Directions
There are several future directions for the use of 3-nitrobenzyl 2-chlorobenzoate in scientific research. One area of interest is the development of new protecting groups that can be selectively removed under different conditions. Another direction is the use of 3-nitrobenzyl 2-chlorobenzoate in the development of new materials and sensors. Additionally, the mechanism of action of this compound can be further studied to gain a better understanding of its photochemical properties.
Synthesis Methods
The synthesis of 3-nitrobenzyl 2-chlorobenzoate involves the reaction of 3-nitrobenzyl alcohol with 2-chlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by column chromatography to obtain pure 3-nitrobenzyl 2-chlorobenzoate.
properties
IUPAC Name |
(3-nitrophenyl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYMLFPWGOLATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 2-chlorobenzoate |
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